molecular formula C18H27N7O2 B12153489 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B12153489
M. Wt: 373.5 g/mol
InChI Key: FPWVKOVBQRNQFV-UHFFFAOYSA-N
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Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, a piperidine ring, and a morpholine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and morpholine moieties. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: A related compound with a similar triazolopyridazine core.

    1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride: Another compound with a similar structure but different functional groups.

Uniqueness

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27N7O2/c1-14-20-21-16-2-3-17(22-25(14)16)24-7-4-15(5-8-24)18(26)19-6-9-23-10-12-27-13-11-23/h2-3,15H,4-13H2,1H3,(H,19,26)

InChI Key

FPWVKOVBQRNQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCN4CCOCC4

Origin of Product

United States

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